1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide, also known as CTAP, is a selective antagonist of the kappa opioid receptor. It has been widely used in scientific research to study the role of the kappa opioid receptor in various physiological and pathological processes.
Wirkmechanismus
1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely expressed in the central and peripheral nervous systems. By binding to the kappa opioid receptor, 1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide blocks the binding of endogenous opioid peptides, such as dynorphin, and prevents the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been shown to modulate a variety of physiological and biochemical processes, including pain perception, stress responses, and drug addiction. It has also been implicated in the regulation of mood and affective states. 1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have both acute and chronic effects on these processes, depending on the dose and duration of treatment.
Vorteile Und Einschränkungen Für Laborexperimente
1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for laboratory experiments, including its high selectivity for the kappa opioid receptor, its stability in aqueous solutions, and its availability from commercial sources. However, 1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide also has some limitations, including its relatively low potency compared to other kappa opioid receptor antagonists, its limited solubility in organic solvents, and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide and the kappa opioid receptor. One area of interest is the development of more potent and selective kappa opioid receptor antagonists for therapeutic use. Another area of interest is the investigation of the role of the kappa opioid receptor in the regulation of mood and affective states, and the potential for kappa opioid receptor antagonists as novel treatments for psychiatric disorders. Additionally, the development of new imaging techniques and biomarkers for the kappa opioid receptor could facilitate the study of its role in various physiological and pathological processes.
Synthesemethoden
1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. The most commonly used method is solid-phase synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified by chromatography.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been extensively used in scientific research to study the role of the kappa opioid receptor in various physiological and pathological processes. It has been shown to modulate pain perception, stress responses, and drug addiction. 1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide has also been used to investigate the potential therapeutic applications of kappa opioid receptor antagonists in the treatment of depression, anxiety, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
1-cyclohexyl-N-(3,3-diphenylpropyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c29-24(23-18-28(27-26-23)21-14-8-3-9-15-21)25-17-16-22(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-2,4-7,10-13,18,21-22H,3,8-9,14-17H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXXCPJFLZUWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.